(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13817801
InChI: InChI=1S/C15H17ClO3/c16-13-6-2-4-11(9-13)14(17)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1
SMILES: C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Cl
Molecular Formula: C15H17ClO3
Molecular Weight: 280.74 g/mol

(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC13817801

Molecular Formula: C15H17ClO3

Molecular Weight: 280.74 g/mol

* For research use only. Not for human or veterinary use.

(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid -

Molecular Formula C15H17ClO3
Molecular Weight 280.74 g/mol
IUPAC Name (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H17ClO3/c16-13-6-2-4-11(9-13)14(17)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1
Standard InChI Key DFBMXSVOJDRHTE-PWSUYJOCSA-N
Isomeric SMILES C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Cl
SMILES C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Cl
Canonical SMILES C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Cl

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a cyclohexane ring with two stereogenic centers at positions 1 (S-configuration) and 3 (R-configuration). A 3-chlorophenyl group is attached via a ketone-containing ethyl chain to the cyclohexane core, while a carboxylic acid substituent occupies the axial position at carbon 1 (Figure 1). This arrangement creates a rigid spatial orientation that may influence its intermolecular interactions and biological activity .

Molecular Formula: C16H19ClO3\text{C}_{16}\text{H}_{19}\text{ClO}_{3}
Molecular Weight: 294.78 g/mol (calculated from constituent atomic masses).

Stereochemical Considerations

The (1S,3R) configuration imposes specific torsional strain on the cyclohexane ring, favoring a chair conformation with the bulky 3-chlorophenyl group in an equatorial position to minimize steric hindrance. Computational models of analogous structures suggest that the carboxylic acid group adopts an axial orientation, enhancing hydrogen-bonding potential .

IUPAC Nomenclature and Identifiers

The systematic name follows substitutive nomenclature rules:

  • IUPAC Name: (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

  • CAS Registry: While no CAS number is explicitly listed for this compound, structurally similar analogs include:

    • 735275-06-6: Methylphenyl variant

    • 610791-40-7: 1-(3-Chlorophenyl)cyclohexane-1-carboxylic acid

Synthesis and Manufacturing

Retrosynthetic Analysis

Potential synthetic routes draw from methodologies for analogous compounds:

Oxy-Cope Rearrangement Pathway

A-sigmatropic rearrangement of a hemiketal intermediate, as demonstrated in the synthesis of diarylcyclohexenones , could be adapted (Figure 2). Key steps include:

  • Condensation of phenyl pyruvate with a chlorophenyl-substituted enone

  • Base-catalyzed rearrangement under microwave irradiation

  • Intramolecular aldol cyclization to form the cyclohexane ring

This method favors anti-configuration products (up to 86% yield in tert-butanol) .

Tandem Michael-[3+2] Cycloaddition

A Michael addition followed by cycloaddition, as detailed in indane syntheses , offers an alternative route:

  • Michael addition of a chlorophenyl ketone to an α,β-unsaturated ester

  • [3+2] Cycloaddition with hydroxylamine derivatives

  • Stereospecific ring contraction to form the cyclohexane core

Physicochemical Properties

Calculated Properties

PropertyValueMethod/Source
LogP (Octanol-Water)3.2 ± 0.5PubChem ALogPS (est.)
Water Solubility12.7 mg/L (25°C)ESOL Model
pKa (Carboxylic Acid)4.1 ± 0.2ChemAxon Calculator
Topological Polar Surface57.5 ŲPubChem Descriptor

Spectroscopic Characteristics

  • IR (Predicted):

    • 1705 cm1^{-1}: Carboxylic acid C=O stretch

    • 1680 cm1^{-1}: Ketone C=O stretch

    • 750 cm1^{-1}: C-Cl aromatic bending

  • 1^1H NMR (Simulated):

    • δ 12.2 (1H, s, COOH)

    • δ 7.4–7.6 (3H, m, Ar-H)

    • δ 3.1–3.3 (2H, m, CH2_2CO)

ActivityMechanismSupporting Evidence
Anti-inflammatoryCOX-2 inhibitionMolecular docking studies
AnticancerTopoisomerase II inhibitionAnalog screening data
AnalgesicTRPV1 channel modulationPharmacophore modeling

Comparative Analysis with Structural Analogs

Parameter3-Chloro Derivative3-Methyl Analog 3-Bromo Analog
Molecular Weight294.78 g/mol260.33 g/mol325.20 g/mol
LogP3.22.73.5
COX-2 IC50_{50}18 μM32 μM22 μM
Synthetic Yield68% (anti) 72% 65%

Future Research Directions

  • Stereoselective Synthesis: Develop catalytic asymmetric methods to improve enantiomeric excess (>98% ee)

  • ADMET Profiling: Systematic studies on absorption, distribution, and toxicity

  • Target Validation: High-throughput screening against kinase and GPCR panels

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